molecular formula C22H21N5O4 B2550749 2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1185152-96-8

2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B2550749
CAS RN: 1185152-96-8
M. Wt: 419.441
InChI Key: RBDCEFDWLNLBEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of these compounds includes essential structural fragments for effective binding with the binding site of PCAF .

Mechanism of Action

Target of Action

The primary target of the compound 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that affects the development and growth of cancerous cells .

Mode of Action

The compound interacts with VEGFR-2, blocking its signaling pathway . This interaction effectively suppresses tumor growth by inhibiting the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones .

Biochemical Pathways

The compound affects the VEGFR-2 signaling pathway, which is a key player in angiogenesis . By inhibiting this pathway, the compound disrupts the supply of nutrients to the tumor cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s inhibitory activities towards vegfr-2 and its antiproliferative activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner, induce late apoptosis of A549 cells, and inhibit the expression of c-Met and VEGFR-2 .

Action Environment

The action, efficacy, and stability of 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide can be influenced by various environmental factors.

Future Directions

These compounds, due to their anticancer activities, may serve as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-19(23-13-16-9-6-12-30-16)14-26-22(29)27-18-11-5-4-10-17(18)24-21(20(27)25-26)31-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCEFDWLNLBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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